(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Weinreb amide synthesis CDI activation protected amino acid derivatives

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (CAS 114744-83-1), also referred to as N-Cbz-L-alanine N-methoxy-N-methyl amide or Cbz-Ala-N(OMe)Me, is a chiral Weinreb amide derived from L-alanine bearing an Nα-benzyloxycarbonyl (Cbz) protecting group. It has molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 114744-83-1
Cat. No. B038554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
CAS114744-83-1
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m0/s1
InChIKeyJJWLCBIYQXRMNO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (CAS 114744-83-1): Procurement-Relevant Identity and Core Characteristics


(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (CAS 114744-83-1), also referred to as N-Cbz-L-alanine N-methoxy-N-methyl amide or Cbz-Ala-N(OMe)Me, is a chiral Weinreb amide derived from L-alanine bearing an Nα-benzyloxycarbonyl (Cbz) protecting group . It has molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . The compound possesses a single defined (S)-stereocenter at the α-carbon and functions as a masked carbonyl equivalent, enabling controlled nucleophilic addition to generate α-amino ketones or selective reduction to α-amino aldehydes without over-addition [1]. It is a crystalline solid at ambient temperature with a reported melting point of 87–89 °C (literature) to 110 °C (CDI-mediated synthesis) and an aqueous solubility of 0.85 g/L at 25 °C (calculated) .

Why Cbz-L-Alanine Weinreb Amide (114744-83-1) Cannot Be Routinely Replaced by Boc- or Fmoc-Protected Analogs


The combination of an (S)-alanine core, a Cbz protecting group, and a Weinreb amide functionality in a single crystalline entity creates a selectivity profile that is not interchangeable with Boc- or Fmoc-protected alanine Weinreb amides. Cbz is cleaved by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, whereas Boc requires strong acid (e.g., TFA) and Fmoc requires base (e.g., piperidine) . This orthogonality is critical in multi-step synthetic routes where acid- or base-sensitive functionality must be preserved during deprotection [1]. Furthermore, Cbz-Ala-N(OMe)Me is a crystalline solid (mp 110 °C from CDI-mediated synthesis), while several Boc-protected amino acid Weinreb amides—including Boc-Met, Boc-Ile, and Boc-Leu Weinreb amides—are isolated as gums that require chromatographic purification, increasing process cost and complexity at scale [2]. Simply swapping one protecting group for another alters not only the deprotection logic but also the physical handling, purification pathway, and overall route efficiency.

Quantitative Differentiation Evidence for (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (114744-83-1)


CDI-Mediated Synthesis Yield: Cbz-Ala-Weinreb vs. Fmoc-Ala-Weinreb (Direct Head-to-Head)

In a direct head-to-head comparison under identical CDI-mediated coupling conditions (CDI, THF, NMM, 0 °C, 30 min), N-Cbz-L-Ala-N(OCH₃)CH₃ (2g) was obtained in 86 % isolated yield as a solid (mp 110 °C), while the Fmoc-protected analog N-Fmoc-L-Ala-N(OCH₃)CH₃ (2b) gave 85 % isolated yield (mp 114 °C) [1]. The near-identical yields demonstrate that Cbz protection imposes no synthetic penalty relative to Fmoc in Weinreb amide formation, while offering orthogonal deprotection advantages.

Weinreb amide synthesis CDI activation protected amino acid derivatives

Physical State Advantage: Crystalline Solid vs. Gum – Impact on Purification and Scalability

N-Cbz-L-Ala-N(OCH₃)CH₃ is isolated as a crystalline solid (mp 110 °C) amenable to purification by recrystallization, whereas three Boc-protected amino acid Weinreb amides prepared under identical CDI conditions—N-Boc-L-Met-N(OCH₃)CH₃, N-Boc-L-Ile-N(OCH₃)CH₃, and N-Boc-L-Leu-N(OCH₃)CH₃—are all obtained as gums requiring column chromatography [1]. The solid physical form of the target compound reduces purification burden, solvent consumption, and silica waste, directly translating to lower cost of goods in multi-gram to kilogram preparations.

physical form comparison recrystallization process chemistry

Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acid) vs. Fmoc (Base)

The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, which is fully orthogonal to Boc (cleaved by TFA or HCl/dioxane) and Fmoc (cleaved by 20 % piperidine in DMF) [1]. This orthogonality enables: (i) selective Cbz deprotection in the presence of Boc- or Fmoc-protected amines on the same substrate; (ii) preservation of acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers) during deprotection; and (iii) compatibility with hydrogenation-tolerant functional groups . Neither Boc-Ala-N(OMe)Me (CAS 87694-49-3, mp 148–153 °C) nor Fmoc-Ala-N(OMe)Me can fulfill this hydrogenolytic deprotection role.

orthogonal protecting groups hydrogenolysis multi-step synthesis

Chiral Integrity: Racemization-Free Weinreb Amide Formation Confirmed by Chiral HPLC

Weinreb amide synthesis from chiral N-protected α-amino acids proceeds without detectable racemization when using CDI, Deoxo-Fluor, or T3P/DBU activation methods [1][2]. Chiral HPLC analysis of the enantiomeric pair Fmoc-L-Ala-Weinreb amide and Fmoc-D-Ala-Weinreb amide showed distinct single peaks with retention times of 11.0 min (L) and 14.6 min (D); an intentionally prepared racemic mixture resolved into two baseline-separated peaks, confirming that the synthetic protocol does not erode stereochemical integrity [1]. The same CDI methodology was applied to synthesize N-Cbz-L-Ala-N(OCH₃)CH₃ (2g), and optical rotation data for all Nα-protected Weinreb amides in the study were consistent with literature values for enantiopure materials [1]. Additionally, the Deoxo-Fluor one-pot procedure specifically demonstrates that chiral Weinreb amides are obtained without racemization due to the stability of the α-hydrogen in acyl fluoride intermediates [2].

enantiomeric purity chiral HPLC racemization suppression

Scalable Synthesis with Near-Quantitative Yield: 99 % Isolated Yield via NMM-Mediated Protocol

A scalable protocol reported in Journal of Medicinal Chemistry (2011) delivers (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate in 99 % yield from N-Cbz-L-alanine using 4-methylmorpholine (NMM) in dichloromethane at 0 °C, followed by addition of N,O-dimethylhydroxylamine hydrochloride, with the entire sequence requiring only 15 min at 0 °C plus warming to ambient temperature under inert atmosphere [1]. This 99 % yield compares favorably with the 86 % yield obtained via the CDI method [2], demonstrating that optimized conditions can achieve near-quantitative conversion for this specific Cbz-protected alanine Weinreb amide. The protocol avoids expensive coupling reagents, uses stoichiometric NMM as base, and employs a straightforward aqueous workup.

high-yield synthesis process scale-up Journal of Medicinal Chemistry

Procurement-Relevant Application Scenarios for (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (114744-83-1)


Multi-Step Synthesis of Chiral α-Amino Ketones and Aldehydes Requiring Orthogonal N-Deprotection

In synthetic routes where an α-amino aldehyde or ketone must be generated in the presence of acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers, Boc-protected secondary amines), Cbz-Ala-N(OMe)Me is the preferred Weinreb amide building block. The Cbz group is cleanly removed by catalytic hydrogenolysis without disturbing acid-sensitive functionality, enabling a sequential deprotection strategy: (1) Weinreb amide reduction or Grignard addition to form the α-amino carbonyl; (2) hydrogenolytic Cbz removal to liberate the free amine for further coupling or functionalization . The crystalline solid form facilitates precise stoichiometric control and avoids the weighing errors and solvent entrapment issues associated with gum-phase Boc analogs [1].

Medicinal Chemistry Library Synthesis of Alanine-Derived α-Amino Ketone Pharmacophores

The Weinreb amide functionality of this compound permits controlled, stoichiometric addition of diverse Grignard or organolithium reagents to generate arrays of chiral α-amino ketones without over-addition to tertiary alcohol byproducts . The (S)-alanine stereocenter provides a defined chiral handle for diastereoselective transformations downstream. The documented 99 %-yield scalable synthesis protocol [1] supports procurement of multi-gram quantities for parallel synthesis campaigns, while the crystalline nature enables accurate dispensing across multiple reaction vessels without the viscosity-related variability of gum-phase Weinreb amides [2].

Solution-Phase Peptide and Peptidomimetic Synthesis with Cbz Protection Strategy

In solution-phase peptide synthesis, where Cbz remains a preferred protecting group due to its stability during iterative coupling–wash cycles and its clean hydrogenolytic removal without generating reactive byproducts, this compound serves as a C-terminal masked alanine building block . After peptide chain elongation, the Weinreb amide can be selectively reduced to an aldehyde for C-terminal modification (e.g., to generate peptide aldehydes as protease inhibitor warheads) or reacted with organometallics to install C-terminal ketone functionalities [1]. The orthogonal deprotection profile ensures that Fmoc- or Boc-protected side chains elsewhere in the peptide remain intact during Cbz removal .

Antibacterial Lead Development Based on Alanine-Derived Weinreb Amide Scaffolds

Alanine-derived Weinreb amides have demonstrated antibacterial activity against E. coli, Pseudomonas aeruginosa, and MRSA in agar ditch assays, with minimum inhibitory concentrations (MICs) quantified against multiple strains . While Fmoc-Ala-Weinreb amide showed molecular docking scores of −27.46 kcal/mol (E. coli), −24.79 kcal/mol (P. aeruginosa), and −25.01 kcal/mol (S. aureus) [1], the Cbz-protected analog provides a complementary scaffold for structure–activity relationship (SAR) studies where the benzyl carbamate moiety may enhance membrane permeability relative to the bulky Fmoc group. The crystalline physical form and high-yield synthesis facilitate systematic analog generation for hit-to-lead optimization.

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